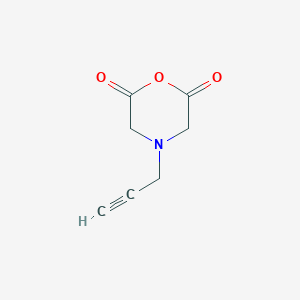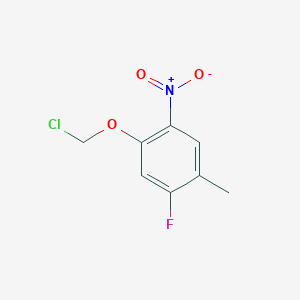
3-(4-Cyclopropylphenyl)-1,2-oxazole-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Cyclopropylphenyl)-1,2-oxazole-5-sulfonyl chloride is a chemical compound that features a cyclopropyl group attached to a phenyl ring, which is further connected to an oxazole ring and a sulfonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyclopropylphenyl)-1,2-oxazole-5-sulfonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropylphenyl Intermediate: The cyclopropyl group is introduced to the phenyl ring through a cyclopropanation reaction.
Oxazole Ring Formation: The intermediate is then subjected to cyclization reactions to form the oxazole ring.
Sulfonyl Chloride Introduction: Finally, the sulfonyl chloride group is introduced through sulfonation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Cyclopropylphenyl)-1,2-oxazole-5-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of specific atoms within the molecule.
Cyclization Reactions: The oxazole ring can be involved in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives.
Applications De Recherche Scientifique
3-(4-Cyclopropylphenyl)-1,2-oxazole-5-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-Cyclopropylphenyl)-1,2-oxazole-5-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The oxazole ring may also play a role in binding to specific receptors or active sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Methylphenyl)-1,2-oxazole-5-sulfonyl chloride
- 3-(4-Ethylphenyl)-1,2-oxazole-5-sulfonyl chloride
- 3-(4-Propylphenyl)-1,2-oxazole-5-sulfonyl chloride
Uniqueness
3-(4-Cyclopropylphenyl)-1,2-oxazole-5-sulfonyl chloride is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C12H10ClNO3S |
|---|---|
Poids moléculaire |
283.73 g/mol |
Nom IUPAC |
3-(4-cyclopropylphenyl)-1,2-oxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C12H10ClNO3S/c13-18(15,16)12-7-11(14-17-12)10-5-3-9(4-6-10)8-1-2-8/h3-8H,1-2H2 |
Clé InChI |
HQLTXLSPFNWDRL-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC=C(C=C2)C3=NOC(=C3)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


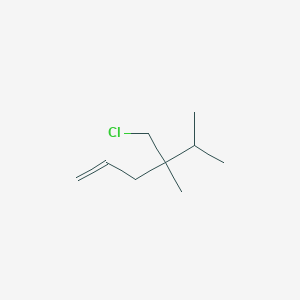
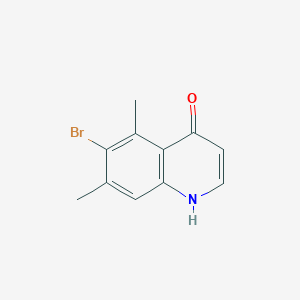
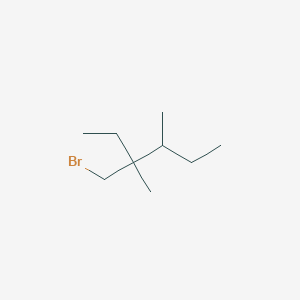
![2-[(Piperazin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B13196247.png)
![1-[(Benzyloxy)carbonyl]-4-bromo-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13196251.png)
![1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13196259.png)
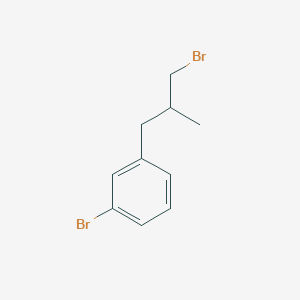
![1-[(2-Methylpyrrolidin-2-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B13196266.png)
amine](/img/structure/B13196278.png)
![2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methylbutanoic acid](/img/structure/B13196281.png)
![7-Hydrazinylthieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B13196285.png)
![1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one](/img/structure/B13196287.png)
